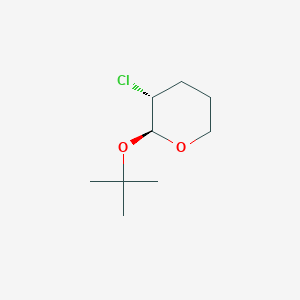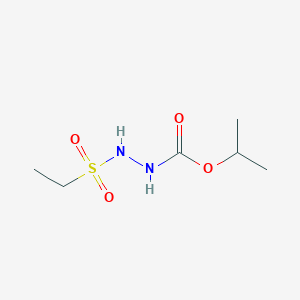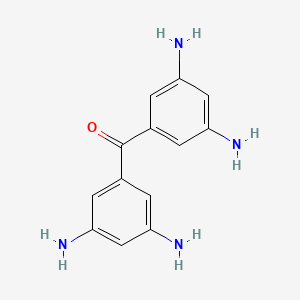
Bis(3,5-diaminophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3,5-diaminophenyl)methanone: is an organic compound with the molecular formula C13H14N4O It is a derivative of benzophenone, where two amino groups are substituted at the 3 and 5 positions of the phenyl rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5-diaminophenyl)methanone typically involves the Suzuki coupling reaction. This method uses (4-bromophenyl)(3,5-diaminophenyl)methanone and corresponding arylboronic acid as starting materials . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions: Bis(3,5-diaminophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products:
Oxidation: Bis(3,5-dinitrophenyl)methanone.
Reduction: Bis(3,5-diaminophenyl)methanol.
Substitution: Bis(3,5-dichlorophenyl)methanone or Bis(3,5-dimethylaminophenyl)methanone.
科学的研究の応用
Chemistry: Bis(3,5-diaminophenyl)methanone is used as a building block in the synthesis of polyimides and other high-performance polymers . These materials exhibit excellent thermal stability and mechanical properties, making them suitable for use in aerospace and electronics.
Biology: In biological research, this compound is used as a precursor for the synthesis of various bioactive molecules. It can be modified to produce compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development. Its derivatives have shown promise as inhibitors of specific enzymes and receptors, which could lead to the development of new therapeutic agents.
Industry: this compound is used in the production of dyes and pigments. Its derivatives are known for their vibrant colors and stability, making them suitable for use in textiles, plastics, and coatings.
作用機序
The mechanism of action of Bis(3,5-diaminophenyl)methanone and its derivatives depends on their specific applications. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, blocking its activity. This can be achieved through hydrogen bonding, hydrophobic interactions, or covalent bonding with the amino acid residues in the enzyme’s active site. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
類似化合物との比較
- Bis(3,4-diaminophenyl)methanone
- Bis(4-aminophenyl)methanone
- Bis(3,5-dimethylaminophenyl)methanone
Comparison: Bis(3,5-diaminophenyl)methanone is unique due to the specific positioning of the amino groups on the phenyl rings. This positioning can influence the compound’s reactivity and the properties of its derivatives. For example, Bis(3,4-diaminophenyl)methanone has amino groups at the 3 and 4 positions, which can lead to different steric and electronic effects compared to this compound . These differences can affect the compound’s suitability for specific applications, such as polymer synthesis or drug development.
特性
CAS番号 |
59709-73-8 |
|---|---|
分子式 |
C13H14N4O |
分子量 |
242.28 g/mol |
IUPAC名 |
bis(3,5-diaminophenyl)methanone |
InChI |
InChI=1S/C13H14N4O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H,14-17H2 |
InChIキー |
SCZDEPQVCUGDRZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1N)N)C(=O)C2=CC(=CC(=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








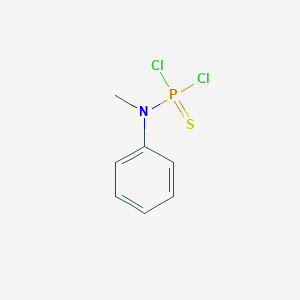
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)

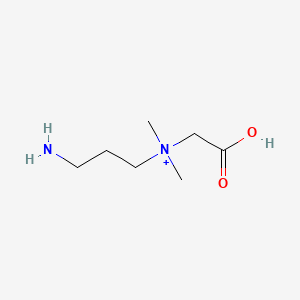
![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)
